3-Methoxy-6,7-dihydro-[1]pyrindin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7-dihydro-1pyrindin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a methoxy-substituted aromatic aldehyde with a suitable amine, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-6,7-dihydro-1pyrindin-5-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards . The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7-dihydro-1pyrindin-5-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methoxy-6,7-dihydro-1pyrindin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7-dihydro-1pyrindin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-6,7-dihydro- 1pyrindin-5-one : Similar in structure but with a hydroxyl group instead of a methoxy group .
- 6,7-Dihydro- 1pyrindin-5-one : Lacks the methoxy substituent, resulting in different chemical properties and reactivity .
Uniqueness
3-Methoxy-6,7-dihydro-1pyrindin-5-one is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-6-4-7-8(10-5-6)2-3-9(7)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABIATTXVJVNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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